molecular formula C15H16FNO B8066042 2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one

2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one

Cat. No.: B8066042
M. Wt: 245.29 g/mol
InChI Key: SWVOZCCALVRIKL-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one is a chemical compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The presence of the fluorophenyl group adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one typically involves the reaction of a fluorophenyl derivative with a bicyclic amine. One common method is the Mannich reaction, where an aromatic ketone, paraformaldehyde, and dimethylamine are used in a one-pot tandem Mannich annulation . This method yields the desired azabicyclo compound in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the fluorophenyl ring.

Scientific Research Applications

2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one involves its interaction with molecular targets in biological systems. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The bicyclic structure allows for specific binding to target sites, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[3.2.2]nonane: Similar in structure but lacks the fluorophenyl group.

    Bicyclo[4.3.0]nonane: Another bicyclic compound with different substituents.

Uniqueness

2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c16-14-4-2-1-3-12(14)9-13-10-15(18)11-5-7-17(13)8-6-11/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVOZCCALVRIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)CC2=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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